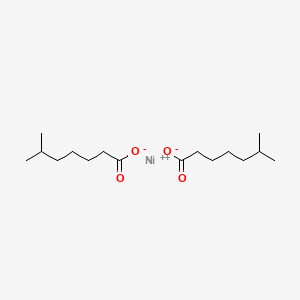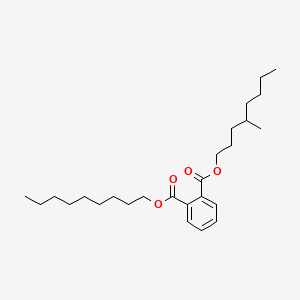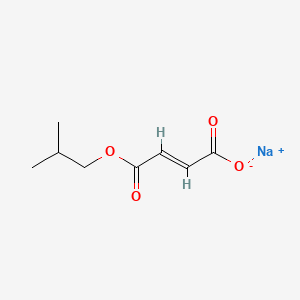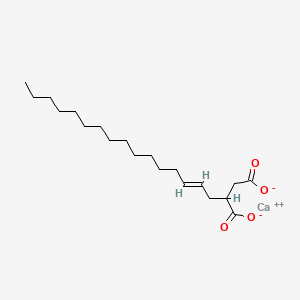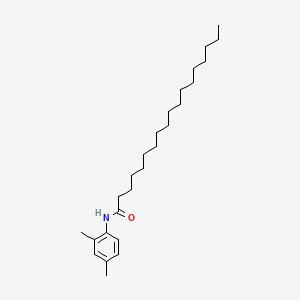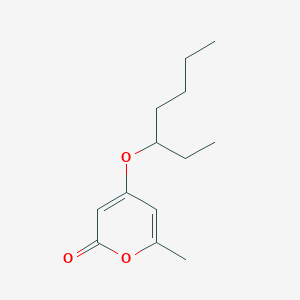
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone is an organic compound belonging to the class of pyrones. Pyrones are characterized by a six-membered lactone ring containing an oxygen atom. This compound is notable for its unique structure, which includes an ethylpentyloxy group attached to the pyrone ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone typically involves the reaction of 6-methyl-2-pyrone with 1-ethylpentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrone ring into a dihydropyrone or tetrahydropyrone.
Substitution: The ethylpentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, ketones, dihydropyrones, and substituted pyrones.
Applications De Recherche Scientifique
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Ethylpentyloxy)-6-methyl-2-pyrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Ethylhexyloxy)-6-methyl-2-pyrone
- 4-(1-Propylpentyloxy)-6-methyl-2-pyrone
- 4-(1-Butylpentyloxy)-6-methyl-2-pyrone
Uniqueness
4-(1-Ethylpentyloxy)-6-methyl-2-pyrone is unique due to its specific ethylpentyloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and a subject of interest in scientific research.
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
4-heptan-3-yloxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H20O3/c1-4-6-7-11(5-2)16-12-8-10(3)15-13(14)9-12/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
XCDBZQCNEBZGRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)OC1=CC(=O)OC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


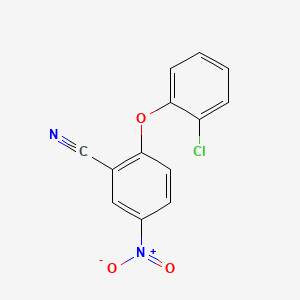
![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
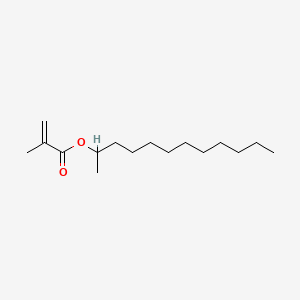


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
